2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide
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Overview
Description
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium ion and the tert-butyl group in its structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde or ketone to form the ethenyl group.
Substitution Reaction: The ethenyl intermediate is then subjected to a substitution reaction with 1-methylpyridinium iodide. This step typically requires the use of a strong base, such as sodium hydride, to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.
Scientific Research Applications
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with biological membranes and proteins, affecting their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: A compound with a similar pyridine structure but without the ethenyl group.
1-Methylpyridinium Iodide: A simpler pyridinium salt without the ethenyl and tert-butyl groups.
2-Styrylpyridine: A compound with a similar ethenyl group but lacking the tert-butyl group.
Uniqueness
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide is unique due to the combination of the pyridinium ion, the ethenyl group, and the tert-butyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N.HI/c1-18(2,3)16-11-8-15(9-12-16)10-13-17-7-5-6-14-19(17)4;/h5-14H,1-4H3;1H/q+1;/p-1/b13-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZWQHAJASGCY-RSGUCCNWSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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